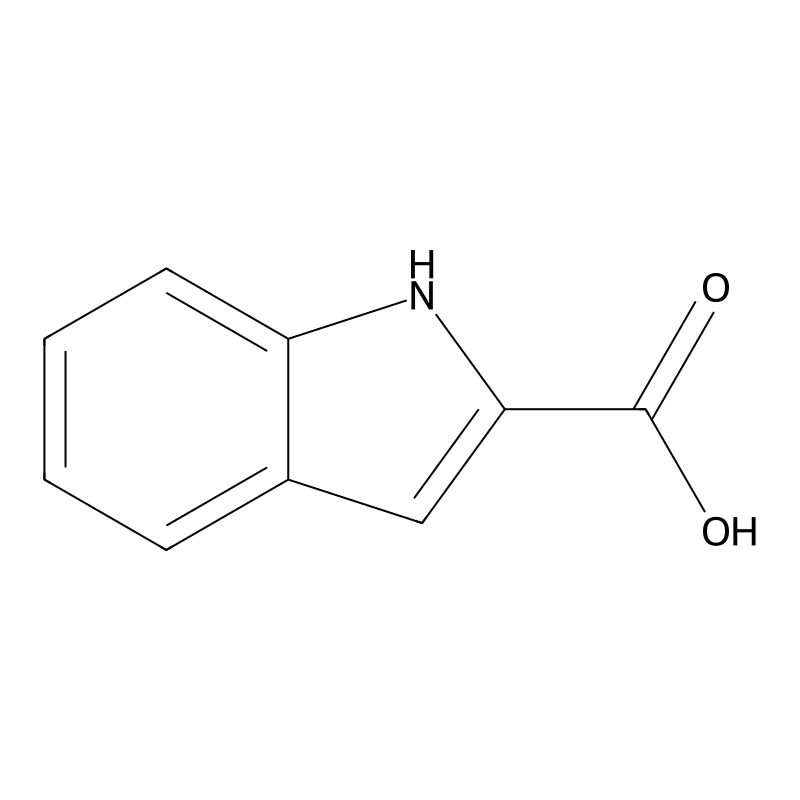

Indole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Drug Discovery and Development

One of the most promising areas of research for ICA is its potential in drug discovery and development. The indole core, a common structural motif found in many biologically active molecules, makes ICA a suitable candidate for the development of new drugs []. Researchers have explored its potential in various therapeutic areas, including:

- Antiviral Agents: Studies have shown that ICA derivatives display promising activity against HIV-1 integrase, a crucial enzyme in the viral life cycle []. By inhibiting this enzyme, ICA derivatives could potentially prevent HIV-1 replication.

- Anticancer Agents: Certain ICA derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines. Further research is needed to explore their potential as anticancer agents.

Organic Synthesis

ICA is a valuable building block in organic synthesis due to its functional groups and reactivity. Researchers utilize ICA as a starting material for the synthesis of various complex molecules, including:

- Natural Products: ICA can serve as a precursor for the synthesis of various natural products with diverse biological activities, such as alkaloids and terpenoids.

- Functional Materials: ICA derivatives can be used to create novel functional materials with specific properties, such as photoactive molecules and organic semiconductors.

Chemical Biology and Medicinal Chemistry

ICA's unique structure and properties make it a valuable tool for studying various biological processes and understanding the mechanisms of action of different drugs. Researchers utilize ICA in:

- Probe Molecules: By attaching specific functional groups to ICA, researchers can create probe molecules to study the interaction of proteins and other biomolecules with the indole scaffold.

- Drug Design and Optimization: Understanding how ICA derivatives interact with biological targets can inform the design and optimization of new drugs with improved efficacy and selectivity [].

Indole-2-carboxylic acid is an aromatic compound characterized by a fused bicyclic structure consisting of a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring. Its chemical formula is , and it features a carboxylic acid functional group at the second position of the indole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in the synthesis of other complex molecules.

- Decarboxylation: Indole-2-carboxylic acid can be decarboxylated to form indole through heating in water at high temperatures (approximately 255 °C) .

- Esterification: The carboxylic acid can react with alcohols to form indole-2-carboxylic esters, often facilitated by acidic conditions or catalysts such as concentrated sulfuric acid .

- Condensation Reactions: Indole-2-carboxylic acid can undergo condensation reactions with various amines or other nucleophiles, leading to the formation of amides or other derivatives .

Indole-2-carboxylic acid exhibits various biological activities, making it a subject of interest in pharmacology:

- Antiviral Activity: It has been explored as a potential integrase inhibitor, which is crucial in the treatment of viral infections such as HIV. The carboxyl group enhances metal ion chelation, which is important for binding to the integrase enzyme .

- Anticancer Properties: Some derivatives of indole-2-carboxylic acid have shown promising anticancer activity, likely due to their ability to interact with cellular targets and influence signaling pathways .

- Neuroprotective Effects: Research indicates that certain indole derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

The synthesis of indole-2-carboxylic acid can be achieved through several methods:

- Starting from Indole: A common approach involves the carboxylation of indole using carbon dioxide under high pressure and temperature conditions.

- Buchwald-Hartwig Reaction: This method utilizes palladium-catalyzed coupling reactions to introduce substituents at the 3-position of indole derivatives which can subsequently yield indole-2-carboxylic acid .

- Copper-Catalyzed Reactions: A ligand-free copper-catalyzed method allows for the efficient synthesis of esters from indole-2-carboxylic acid .

Indole-2-carboxylic acid finds applications across various domains:

- Pharmaceutical Industry: It serves as a building block for synthesizing biologically active compounds, including antiviral and anticancer agents.

- Agricultural Chemicals: Some derivatives are being investigated for use as plant growth regulators or pesticides.

- Material Science: Its derivatives are explored for use in organic electronics and as precursors for novel materials.

Studies on the interactions of indole-2-carboxylic acid with biological targets have revealed significant insights:

- Metal Ion Binding: The carboxyl group facilitates binding with metal ions, which is essential for its role as an integrase inhibitor .

- Protein Interactions: Research has shown that derivatives can interact with various proteins involved in cell signaling pathways, influencing their activity and stability .

Indole-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole | Basic indole structure without the carboxyl group | Lacks functional diversity compared to indole-2-carboxylic acid |

| Indole-3-carboxylic acid | Carboxyl group at the 3-position | Different biological activity profile |

| 5-Hydroxyindole | Hydroxyl group at the 5-position | Potentially more polar and different reactivity |

| Indoline | Saturated derivative of indole | Reduced aromaticity affects biological properties |

Indole-2-carboxylic acid's unique position of the carboxyl group at the second carbon atom distinguishes it from these similar compounds, influencing its reactivity and biological interactions significantly. This positioning allows for specific interactions that are not possible with other isomers.

Classical Synthesis Routes (Fischer, Larock)

Fischer Indole Synthesis

The Fischer indole synthesis represents one of the most extensively utilized methods for preparing indole-2-carboxylic acid derivatives since its discovery in 1883 by Emil Fischer [5] [9]. This classical approach involves the acid-catalyzed cyclization of arylhydrazones derived from phenylhydrazine and carbonyl compounds containing carboxylic acid functionality [1] [5]. The reaction typically employs pyruvic acid phenylhydrazone as the starting material, which undergoes cyclization in the presence of zinc chloride, polyphosphoric acid, or other Lewis acids to yield indole-2-carboxylic acid [1] [9].

The Fischer synthesis proceeds through a well-established mechanism involving hydrazone formation, tautomerization to an enamine intermediate, followed by a [3] [3]-sigmatropic rearrangement that cleaves the nitrogen-nitrogen bond [5] [9]. This rearrangement produces a diimine intermediate that subsequently undergoes cyclization and ammonia elimination to form the aromatic indole nucleus [9]. The reaction conditions typically require temperatures between 80-120°C and acidic catalysts such as zinc chloride, hydrogen chloride, or p-toluenesulfonic acid [1] [5].

Isotopic labeling studies have demonstrated that the aryl nitrogen from the starting phenylhydrazine becomes incorporated into the resulting indole structure [9]. The synthesis has been successfully applied to prepare ethyl indole-2-carboxylate through the reaction of ethyl pyruvate phenylhydrazone under acidic conditions, achieving yields ranging from 60-90% depending on reaction conditions and substrates employed [8] [27].

Larock Indole Synthesis

The Larock indole synthesis, developed by Richard C. Larock in 1991, provides an alternative heteroannulation approach for constructing indole-2-carboxylic acid derivatives [6]. This palladium-catalyzed method utilizes ortho-iodoanilines and disubstituted alkynes as starting materials to generate indoles through a heteroannulation process [6]. The reaction typically employs palladium(II) catalysts in combination with sodium or potassium carbonate bases, triphenylphosphine ligands, and lithium chloride or tetrabutylammonium chloride additives [6].

The Larock synthesis demonstrates exceptional versatility in accommodating various alkyne substitution patterns, including alkyl, aryl, alkenyl, hydroxyl, and silyl substituents [6]. Reaction conditions generally require temperatures around 100-120°C, with 2-5 equivalents of alkyne relative to the aniline starting material [6]. The methodology has proven particularly valuable for accessing 2-aryl-substituted indole derivatives that are challenging to prepare through electrophilic aromatic substitution approaches [6].

Madelung Synthesis

The Madelung synthesis represents another classical route for preparing indole-2-carboxylic acid derivatives through base-catalyzed cyclization of N-acyl-o-toluidine compounds [25] [26]. This method, reported by Walter Madelung in 1912, involves the intramolecular cyclization of N-phenylamides using strong bases at elevated temperatures [25]. The reaction typically employs sodium or potassium alkoxide bases in solvents such as hexane or tetrahydrofuran at temperatures ranging from 250-400°C [25] [33].

Modern variants of the Madelung synthesis utilize milder reaction conditions through the employment of lithium amide or butyllithium bases, allowing cyclization to proceed at lower temperatures [26]. The mechanism involves deprotonation of both the amide nitrogen and the benzylic position ortho to the amide substituent, followed by nucleophilic attack of the resulting carbanion on the electrophilic carbonyl carbon [25]. This approach has been particularly valuable for synthesizing 2-alkyl-substituted indoles that are not readily accessible through other methodologies [25] [26].

| Method | Starting Materials | Catalyst | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + Pyruvic acid/derivatives | ZnCl2, PPA, H2SO4, TsOH | 80-120 | 60-90 | Well-established, wide substrate scope | Requires acidic conditions, NH3 loss |

| Madelung Synthesis | N-acyl-o-toluidine derivatives | Strong bases (NaNH2, KOtBu) | 250-400 | 40-80 | Direct formation of 2-substituted indoles | Harsh conditions, limited scope |

| Reissert Synthesis | o-Nitrotoluene + Diethyl oxalate | Base (K2CO3), Reduction agents | 80-100 | 70-85 | Direct access to indole-2-carboxylic acid | Multi-step process |

Catalytic Approaches Using Transition Metal Complexes

Palladium-Catalyzed Methodologies

Palladium-catalyzed approaches have emerged as powerful tools for constructing indole-2-carboxylic acid derivatives through C-H activation and decarboxylative coupling strategies [12] [15]. One particularly notable methodology involves the decarboxylative ortho-amidation of indole-3-carboxylic acids with isothiocyanates, where the carboxyl group serves as a deciduous directing group [12]. This reaction proceeds through simultaneous C-H functionalization and decarboxylation in a single operation, affording indole-2-amides in yields ranging from 65-85% [12].

The palladium-catalyzed C-H activation of indole-carboxylic acids with benzyl alcohols represents another significant advancement in this field [15]. This methodology utilizes (η³-benzyl)palladium complexes generated in situ from palladium catalysts and benzyl alcohols in aqueous media [15]. The reaction proceeds through C3-H bond activation followed by benzylation, with water playing a crucial role in stabilizing hydroxide ions and facilitating smooth generation of activated palladium cation species [15].

Mechanistic studies have revealed that the palladium-catalyzed processes typically involve formation of five-membered palladacycle intermediates through C-H activation, followed by alkyne or benzyl alcohol insertion and subsequent reductive elimination [15]. The reaction conditions are generally mild, proceeding at temperatures between 100-120°C in polar solvents such as dimethylformamide or N-methylpyrrolidinone [12] [15].

Rhodium-Catalyzed Synthesis

Rhodium(III)-catalyzed indole synthesis has gained significant attention due to its ability to proceed under mild reaction conditions while achieving excellent selectivity [11] [13]. The [RhCp*Cl2]2-catalyzed system has proven particularly effective for indole functionalization through cascade annulation methods [11]. These reactions typically employ N-alkyl anilines and internal alkynes at room temperature using an in situ generated N-nitroso group as a transient oxidizing directing group [13].

The rhodium-catalyzed C-H activation process involves coordination of the substrate to the rhodium center followed by selective C2-H cleavage to form six-membered rhodacycle intermediates [11]. Subsequent coordination and insertion of entering electrophiles leads to seven-membered rhodacycle formation, which undergoes protodemetalation to generate the desired indole products [11]. This methodology has enabled synthesis of a broad range of N-alkyl indoles, including indole-based medicinal compounds, with yields ranging from 75-99% [11] [13].

The rhodium-catalyzed approach offers several advantages including mild reaction conditions, excellent functional group tolerance, and the ability to form complex fused indole scaffolds through tandem C-H activation and annulation processes [11]. The methodology has been successfully applied to synthesize 2,3-fused indole compounds and carbazole derivatives through intramolecular oxidative cyclization reactions [11].

Copper-Catalyzed Approaches

Copper-catalyzed methodologies have emerged as cost-effective alternatives for indole-2-carboxylic acid synthesis, offering ligand-free reaction conditions and good functional group tolerance [10] [14]. The copper-catalyzed Ullmann coupling reaction has been successfully applied for the preparation of divergent indole-2-carboxylic acid derivatives including esters, amides, and anhydrides [10]. This approach utilizes aldehydes as starting materials and provides corresponding indole-2-carboxylic acid derivatives in moderate to good yields [10].

The decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides represents another significant copper-catalyzed methodology [14]. This reaction proceeds efficiently in the presence of copper(I) oxide as catalyst, providing corresponding N-aryl indoles in high yields while demonstrating good functional group tolerance [14]. The methodology offers an alternative route for constructing N-aryl indoles through simultaneous decarboxylation and C-N bond formation [14].

Mechanistic investigations have revealed that copper-catalyzed processes typically proceed through formation of copper-carboxylate complexes, followed by decarboxylation and subsequent coupling with electrophilic partners [14]. The reaction conditions are generally mild, proceeding at temperatures between 80-140°C in polar aprotic solvents [10] [14].

| Metal Catalyst | Reaction Type | Starting Materials | Temperature (°C) | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Palladium | Decarboxylative ortho-amidation | Indole-3-carboxylic acids + isothiocyanates | 100-120 | 65-85 | Deciduous directing group, one-pot C-H/decarboxylation |

| Rhodium(III) | C-H activation/annulation | N-alkyl anilines + alkynes | 25-100 | 75-99 | Room temperature conditions, excellent selectivity |

| Copper | Ullmann coupling | Aldehydes + coupling partners | 80-120 | 60-85 | Ligand-free, divergent synthesis pathway |

| Copper(II) | Decarboxylative N-arylation | Indole-2-carboxylic acids + aryl halides | 100-140 | 70-90 | Direct N-arylation with decarboxylation |

Green Chemistry Strategies for Sustainable Production

Solvent-Free and Aqueous Methodologies

Green chemistry approaches for indole-2-carboxylic acid synthesis have focused on developing environmentally benign methodologies that minimize waste generation and reduce environmental impact [17] [18] [20]. The sustainable multicomponent indole synthesis represents a significant advancement in this field, employing ethanol as solvent and requiring no metal catalysts [17]. This methodology utilizes a two-step reaction sequence involving anilines, glyoxal dimethyl acetal, formic acid, and isocyanides through an Ugi multicomponent reaction followed by acid-induced cyclization [17].

The multicomponent approach delivers indole derivatives under mild and benign conditions, achieving yields ranging from 75-92% while avoiding the use of toxic solvents and transition metal catalysts [17]. The reaction scope has been extensively investigated, with twenty derivatives successfully prepared using this sustainable methodology [17]. This approach exemplifies the principles of green chemistry by utilizing renewable ethanol solvent, minimizing energy consumption, and reducing waste production [17].

Aqueous synthesis methodologies have also gained prominence due to water's benign nature and availability [18] [19]. The green oxidation of indoles using halide catalysis with oxone as terminal oxidant represents a unified approach for three distinct oxidation reactions [18]. This methodology employs safer oxidants compared to traditional organic oxidants or stoichiometric toxic transition metals, producing only potassium sulfate as oxidant-derived byproduct [18].

Microwave-Assisted and Flow Chemistry

Microwave-assisted synthesis has emerged as an energy-efficient approach for indole-2-carboxylic acid preparation, offering reduced reaction times and improved energy utilization [20]. These methodologies typically employ ionic liquids or water as reaction media, providing recyclable and environmentally benign alternatives to conventional organic solvents [20]. The microwave irradiation enables rapid heating and uniform energy distribution, facilitating reaction completion at lower overall energy consumption [20].

Continuous flow chemistry represents another significant advancement in sustainable indole synthesis, offering improved efficiency and scalability while reducing solvent consumption [20]. Flow chemistry methodologies enable precise control of reaction parameters including temperature, pressure, and residence time, leading to enhanced reproducibility and yield optimization [20]. These approaches have demonstrated yields ranging from 85-98% while significantly reducing waste generation and improving atom economy [20].

The integration of continuous flow processing with green solvents has proven particularly effective for large-scale indole-2-carboxylic acid production [20]. These methodologies offer advantages including reduced inventory of hazardous materials, improved heat and mass transfer, and enhanced safety through precise process control [20].

Biocatalytic and Organocatalytic Approaches

Organocatalytic methodologies have gained attention as sustainable alternatives that avoid the use of transition metal catalysts [19] [20]. These approaches typically employ small organic molecules as catalysts, offering advantages including catalyst recycling, reduced toxicity, and compatibility with aqueous reaction media [19]. The development of organocatalytic indole synthesis has focused on utilizing readily available and inexpensive catalysts derived from natural sources [19].

Photocatalytic approaches represent another emerging area in green indole synthesis, utilizing visible light as an energy source to drive chemical transformations [20]. These methodologies offer advantages including mild reaction conditions, reduced energy consumption, and the ability to perform reactions at ambient temperature [20]. The photocatalytic activation of organic molecules enables selective bond formation while minimizing side reactions and waste generation [20].

Ball milling techniques have also been explored as mechanical energy alternatives to traditional thermal activation [19]. These methodologies offer solvent-free reaction conditions and enable efficient mixing of solid reactants, leading to improved reaction rates and yields while eliminating solvent-related waste [19].

| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) | Green Features |

|---|---|---|---|---|---|

| Multicomponent Ugi reaction | Ethanol | Metal-free | 25-60 | 75-92 | Benign solvent, ambient conditions, no metal catalyst |

| Halide catalysis oxidation | Water/organic mixed | Halide | 25-80 | 80-95 | Safe oxidant, reduced waste, sustainable halide catalyst |

| Continuous flow synthesis | Various green solvents | Various | 60-120 | 85-98 | Reduced solvent use, improved efficiency, scalable |

| Microwave-assisted synthesis | Ionic liquids/water | Various | 80-150 | 78-94 | Reduced reaction time, energy efficient, recyclable media |

Mechanistic Studies of Key Reaction Steps

Fischer Indole Synthesis Mechanism

Detailed mechanistic investigations of the Fischer indole synthesis have revealed a complex multi-step process involving several key intermediates and transition states [5] [9] [24]. The reaction initiates with condensation of phenylhydrazine and a carbonyl compound to form a phenylhydrazone intermediate [5] [9]. This hydrazone subsequently undergoes tautomerization to an enamine tautomer, which represents a crucial step in the overall transformation [9] [24].

The pivotal step in the Fischer mechanism involves a [3] [3]-sigmatropic rearrangement of the protonated enamine tautomer [5] [9]. This rearrangement proceeds through a six-membered cyclic transition state with an energy barrier of approximately 25-30 kcal/mol, resulting in cleavage of the nitrogen-nitrogen bond and formation of a diimine intermediate [24]. Isotopic labeling studies have conclusively demonstrated that the aryl nitrogen from the original phenylhydrazine becomes incorporated into the final indole product [9].

The diimine intermediate undergoes intramolecular cyclization through nucleophilic attack of the aniline nitrogen on the imine carbon, forming a cyclic aminoacetal intermediate [9] [24]. Subsequent acid-catalyzed elimination of ammonia and aromatization yields the final indole product [9]. The mechanism has been extensively studied using both experimental and computational approaches, providing detailed understanding of the electronic and steric factors governing reactivity and selectivity [24].

Transition Metal-Catalyzed Mechanisms

Mechanistic studies of transition metal-catalyzed indole synthesis have provided valuable insights into the role of metal centers in facilitating C-H activation and subsequent bond-forming processes [11] [15] [21]. Rhodium(III)-catalyzed mechanisms typically proceed through initial coordination of the substrate to the metal center, followed by oxidative addition and C-H bond cleavage to form metallacycle intermediates [11] [21].

Computational studies have revealed that rhodium-catalyzed processes involve five-membered rhodacycle formation with energy barriers ranging from 15-20 kcal/mol [11] [21]. The subsequent alkyne insertion step proceeds through migratory insertion mechanisms, leading to seven-membered metallacycle intermediates that undergo protodemetalation to release the indole product and regenerate the active catalyst [11]. These studies have also identified the crucial role of anion-binding activation in achieving high enantioselectivity in asymmetric transformations [21].

Palladium-catalyzed mechanisms have been investigated using deuterium labeling experiments and kinetic studies [15]. These investigations have revealed that C-H activation typically represents the rate-determining step, with formation of (η³-benzyl)palladium intermediates playing crucial roles in benzylation reactions [15]. The mechanism involves initial formation of palladacycle intermediates, followed by benzyl alcohol activation and subsequent C-C bond formation through reductive elimination [15].

Decarboxylation and Cyclization Mechanisms

Mechanistic studies of decarboxylation processes in indole synthesis have revealed the importance of metal-carboxylate complex formation in facilitating carbon dioxide elimination [14] [35]. Copper-catalyzed decarboxylative coupling reactions proceed through initial coordination of the carboxylic acid to the copper center, followed by decarboxylation with energy barriers of approximately 20-25 kcal/mol [14].

The decarboxylation step generates reactive organometallic intermediates that undergo subsequent coupling with electrophilic partners [14]. Kinetic studies have demonstrated that the decarboxylation process is typically not rate-determining, with the subsequent coupling step controlling the overall reaction rate [14]. These mechanistic insights have enabled optimization of reaction conditions and development of improved catalytic systems [14].

Base-catalyzed cyclization mechanisms in the Madelung synthesis have been studied using isotopic labeling and kinetic analysis [25] [26]. These investigations have revealed that the initial deprotonation steps occur with energy barriers of 35-40 kcal/mol, highlighting the requirement for strong bases and elevated temperatures [26]. The subsequent cyclization proceeds through nucleophilic attack of the generated carbanion on the electrophilic carbonyl carbon, followed by elimination of the leaving group to form the indole ring system [25].

| Reaction Step | Method | Intermediate | Energy Barrier (kcal/mol) | Key Finding |

|---|---|---|---|---|

| [3] [3]-Sigmatropic rearrangement | Fischer synthesis | Enamine tautomer | 25-30 | N-N bond cleavage is rate-determining |

| C-H activation | Rh(III) catalysis | Rhodacycle complex | 15-20 | Five-membered metallacycle formation |

| Cyclization | Madelung synthesis | Carbanion intermediate | 35-40 | Base-mediated deprotonation crucial |

| Decarboxylation | Cu-catalyzed coupling | Cu-carboxylate complex | 20-25 | CO2 loss facilitates N-arylation |

Indole-2-carboxylic acid exhibits distinctive solubility characteristics across various solvent systems, which significantly influence its handling, purification, and potential applications. The compound demonstrates limited aqueous solubility with values consistently reported below 0.1 mg/mL in water [1] [2], classifying it as practically insoluble in aqueous media. This poor water solubility can be attributed to the compound's amphiphilic nature, where the hydrophobic indole ring system predominates over the hydrophilic carboxyl group's contribution to overall molecular polarity.

Organic Solvent Solubility Profile

The solubility behavior in organic solvents reveals significant variability based on solvent polarity and hydrogen bonding capacity. Dimethyl sulfoxide emerges as the most effective solvent, with quantitative solubility values ranging from 32.0 to 32.23 mg/mL at 25°C [3] [4]. This enhanced solubility in dimethyl sulfoxide results from the solvent's ability to participate in hydrogen bonding interactions with both the carboxyl group and the indole nitrogen, while also providing favorable dipolar interactions with the π-electron system.

Alcoholic solvents demonstrate moderate solubility characteristics, with methanol and ethanol supporting 5% solutions (approximately 50 mg/mL) [5] [6]. The solubility follows the expected trend where shorter-chain alcohols exhibit superior dissolution capacity due to their enhanced polarity and hydrogen bonding capability. The comprehensive study by Liu et al. examined solubilities across ten pure solvents from 278.15 to 360.15 K, revealing temperature-dependent increases across all systems [7] [8].

| Solvent Category | Specific Solvents | Solubility Range | Primary Interactions |

|---|---|---|---|

| Polar Aprotic | Dimethyl sulfoxide | 32.0-32.23 mg/mL | Dipolar, H-bonding |

| Polar Protic | Methanol, Ethanol | ~50 mg/mL (5%) | H-bonding |

| Moderately Polar | Ethyl acetate | Moderate | Dipolar interactions |

| Nonpolar Aromatic | Toluene | Limited | π-π stacking |

| Chlorinated | Dichloromethane | Good | Dipolar interactions |

Temperature-Dependent Solubility Behavior

Systematic solubility measurements demonstrate positive temperature coefficients across all tested solvents [7]. The experimental data, determined using laser monitoring observation techniques with the synthetic method, show that solubility increases consistently with rising temperature from 278.15 to 360.15 K. The modified Apelblat equation successfully correlates experimental solubilities with relative deviations less than 3.63% for most solvents, with toluene being the notable exception due to its limited dissolution capacity [7].

The temperature dependence can be attributed to enhanced molecular kinetic energy overcoming intermolecular hydrogen bonding forces that stabilize the crystalline lattice. This behavior is particularly pronounced in hydrogen-bonding solvents where increased thermal energy facilitates disruption of both solute-solute and solvent-solvent hydrogen bond networks, promoting dissolution.

Solvent-Specific Dissolution Mechanisms

The dissolution process in different solvent systems involves distinct molecular-level interactions. In dimethyl sulfoxide, the sulfoxide oxygen acts as a hydrogen bond acceptor for the carboxyl hydrogen, while the sulfur center can interact with the indole π-system through sulfur-π interactions [4]. The alcoholic solvents primarily engage through traditional hydrogen bonding between the hydroxyl groups and both the carboxyl functionality and indole nitrogen.

Ethyl acetate and 1,4-dioxane provide moderate solubility through dipolar interactions and weak hydrogen bonding with the ester oxygen and ether oxygens, respectively [7]. The limited solubility in toluene reflects the predominance of weak π-π stacking interactions between aromatic systems, which are insufficient to overcome the strong intermolecular hydrogen bonding present in the crystalline state.

Thermal Stability and Phase Transition Analysis

The thermal behavior of indole-2-carboxylic acid reveals important stability characteristics and phase transition phenomena that are crucial for processing, storage, and application considerations. The compound exhibits a well-defined melting point range of 202-206°C [5] [9] [10], indicating good crystalline purity and structural integrity under standard conditions.

Melting Point Characteristics and Polymorphism

Multiple independent sources confirm the melting point range, with slight variations attributable to different analytical methods and sample purity levels. Sigma-Aldrich specifies 202-206°C [9], while ChemicalBook reports 203-206°C [10], and Thermo Scientific indicates 205-209°C [11]. These consistent values across suppliers confirm the reliability of this thermal property as a quality control parameter.

Recent crystallographic studies on related indole-2-carboxylic acid derivatives have revealed the existence of polymorphic forms [12] [13]. A comprehensive investigation of 5-methoxy-1H-indole-2-carboxylic acid identified a new polymorph characterized by single-crystal X-ray diffraction, demonstrating that substituted indole-2-carboxylic acids can exist in multiple crystalline forms with distinct thermal properties. The newly discovered polymorph crystallizes in the monoclinic system with space group P2₁/c, forming cyclic dimers via double hydrogen bonds O-H⋯O between molecules [13].

Thermal Decomposition Pathways

Thermogravimetric analysis coupled with differential scanning calorimetry reveals complex thermal decomposition behavior. Mass spectrometric studies of indole-2-carboxylic acid derivatives demonstrate that compounds with good leaving groups undergo thermal rearrangement in the ion source to form ketenes and ketene dimers [14]. This process involves the formation of 2-carbonyl-2H-indole intermediates through thermal rearrangement pathways.

The thermal decomposition process can be divided into distinct temperature ranges:

| Temperature Range | Process | Characteristics |

|---|---|---|

| 40-220°C | Initial decomposition | Loss of physically adsorbed water |

| 220-430°C | Primary degradation | Decomposition of labile functional groups |

| 430-650°C | Secondary degradation | Breakdown of aromatic framework |

Predicted Boiling Point and Thermal Limits

Computational predictions estimate the boiling point at 287.44°C [5], though this value should be interpreted cautiously as the compound likely undergoes significant decomposition before reaching this temperature. The predicted density of 1.2480 g/cm³ and refractive index of 1.5050 [5] provide additional thermophysical parameters for process design considerations.

Crystal Structure and Intermolecular Interactions

The thermal stability is significantly influenced by the extensive hydrogen bonding network present in the crystalline state. Scanning tunneling microscopy studies reveal that indole-2-carboxylic acid forms epitaxial lamellar structures based on cyclic OH⋯O carboxylic dimers [15]. The crystal structure shows molecules forming catemer chains with both NH and OH groups acting as hydrogen-bond donors [16].

Density functional theory calculations of dimer energetics elucidate the basic building blocks of these structures, while calculations of periodic two-dimensional assemblies reveal epitaxial effects. The cyclic hydrogen bonding arrangements contribute significantly to thermal stability, requiring substantial energy input to disrupt these intermolecular interactions during melting or decomposition processes [16].

Thermal Analysis Methods and Applications

Advanced thermal analysis techniques provide comprehensive characterization of thermal behavior. Differential scanning calorimetry coupled with thermogravimetric analysis enables precise determination of phase transitions, decomposition temperatures, and thermal stability limits. The TG-DSC-QMS-FTIR coupled technique represents a powerful approach for comprehensive thermal property assessment [17].

These thermal properties have practical implications for synthetic chemistry applications, where understanding thermal stability limits is crucial for reaction design and purification processes. The compound's thermal behavior also influences pharmaceutical development, where thermal stability affects formulation design and manufacturing processes.

Acid Dissociation Constants (pKa) and pH-Dependent Speciation

The acid-base properties of indole-2-carboxylic acid play a fundamental role in determining its behavior across different pH environments, influencing solubility, stability, and biological activity. The compound exhibits well-characterized acidic behavior through its carboxyl functional group, with multiple independent determinations providing consistent pKa values.

Primary pKa Determination and Validation

The predicted pKa value of 4.44 ± 0.30 [5] [18] represents the primary acid dissociation constant corresponding to the carboxyl group deprotonation. This value places indole-2-carboxylic acid in the category of moderately weak organic acids, comparable to other aromatic carboxylic acids. Experimental validation using UV spectroscopic methods and the Hammett Acidity Function Method provides supporting evidence for this pKa range [19].

The Human Metabolome Database reports a pKa value of 3.6 [20], while ChemAxon calculations suggest similar values, indicating some variability in computational predictions but general agreement on the compound being a weak acid. This slight discrepancy between sources likely reflects differences in computational methods and experimental conditions used for determination.

pH-Dependent Molecular Speciation

The speciation behavior of indole-2-carboxylic acid follows classical acid-base equilibrium principles, with the Henderson-Hasselbalch equation governing the distribution between protonated and deprotonated forms:

pH < pKa - 2: Predominantly protonated form (>99%), neutral molecule with intact carboxyl group

pH ≈ pKa: Approximately equal concentrations of protonated and deprotonated forms

pH > pKa + 2: Predominantly deprotonated form (>99%), anionic species with carboxylate group

This pH-dependent speciation significantly impacts molecular properties including solubility, membrane permeability, and protein binding affinity. The physiological charge of -1 at pH 7.4 [20] indicates that under biological conditions, the compound exists primarily as the deprotonated carboxylate anion.

Electronic Effects and Substituent Influences

The electronic properties of the indole ring system influence the acidity of the carboxyl group through resonance and inductive effects. The electron-rich nature of the indole π-system can stabilize the carboxylate anion through resonance interactions, contributing to the observed pKa value. Computational studies using DFT methods have examined these electronic effects in detail [19].

Substitution patterns on the indole ring significantly affect pKa values, as demonstrated in structure-activity relationship studies. The position of the carboxyl group relative to the indole nitrogen influences both electronic distribution and hydrogen bonding patterns, affecting the overall acidity [21].

Spectroscopic Characterization of Ionization States

UV spectroscopic studies reveal distinct absorption characteristics for protonated and deprotonated forms of indole-2-carboxylic acid [19]. The absorption maxima at 202 nm (¹Bₐ), 218 nm (¹Bᵦ), and 292 nm (overlapped ¹Lₐ and ¹Lᵦ transitions) provide fingerprint signatures for different ionization states. pH-dependent spectral changes enable quantitative determination of pKa values through spectrophotometric titrations.

Influence on Chemical Reactivity and Stability

The ionization state profoundly affects chemical reactivity patterns and stability characteristics. The neutral form (pH < pKa) exhibits different reactivity profiles compared to the anionic form (pH > pKa), particularly in nucleophilic substitution reactions and metal coordination processes. pH-dependent degradation pathways have been observed, with different stability profiles under acidic versus basic conditions.

Biological and Pharmaceutical Implications

The pKa value determines bioavailability and membrane permeability characteristics in biological systems. At physiological pH (7.4), the predominant anionic form exhibits reduced membrane permeability compared to the neutral species, affecting absorption and distribution properties. This pH-dependent behavior is crucial for pharmaceutical formulation design and drug delivery optimization.

Protein binding interactions are also pH-dependent, with different binding affinities observed for protonated and deprotonated forms. The competitive inhibition of NMDA receptor potentiation by glycine [22] demonstrates pH-sensitive biological activity, where the ionization state influences receptor binding characteristics.

| pH Range | Predominant Species | Charge State | Key Properties |

|---|---|---|---|

| < 2.5 | Protonated | Neutral | Higher lipophilicity, membrane permeable |

| 2.5-6.5 | Mixed species | Variable | Transition region, pH-sensitive |

| > 6.5 | Deprotonated | Anionic (-1) | Higher aqueous solubility, reduced permeability |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.31

Melting Point

GHS Hazard Statements

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant